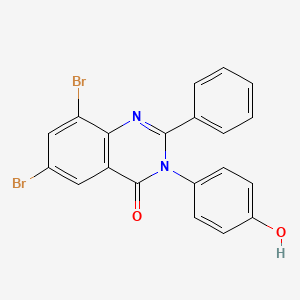
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features bromine atoms at the 6th and 8th positions, a hydroxyphenyl group at the 3rd position, and a phenyl group at the 2nd position, making it a unique structure with potential for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable quinazolinone precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The hydroxyphenyl and phenyl groups are introduced through nucleophilic substitution reactions, often using phenol derivatives and anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated quinazolinone.
Substitution: Amino or thiol-substituted quinazolinones.
科学研究应用
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
6,8-Dichloro-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one: Similar structure but with chlorine atoms instead of bromine.
6,8-Dibromo-3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.
6,8-Dibromo-3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one is unique due to the presence of both bromine atoms and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
84325-81-5 |
|---|---|
分子式 |
C20H12Br2N2O2 |
分子量 |
472.1 g/mol |
IUPAC 名称 |
6,8-dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H12Br2N2O2/c21-13-10-16-18(17(22)11-13)23-19(12-4-2-1-3-5-12)24(20(16)26)14-6-8-15(25)9-7-14/h1-11,25H |
InChI 键 |
WPBHZAKRLFLOIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


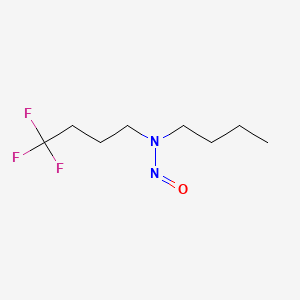

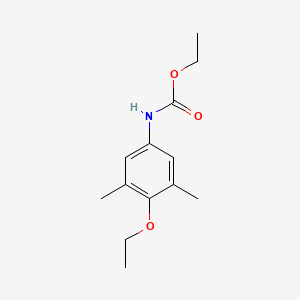
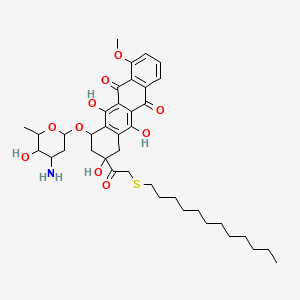
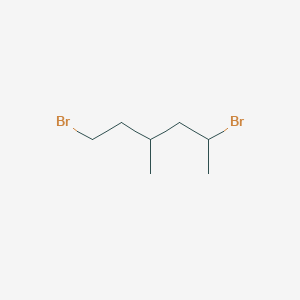
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
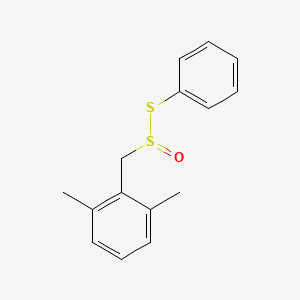
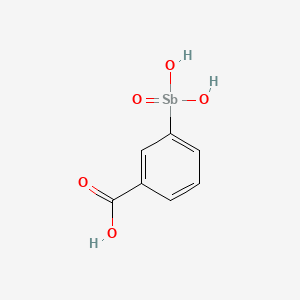
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
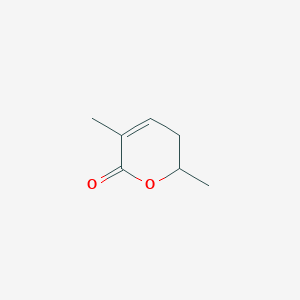
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
